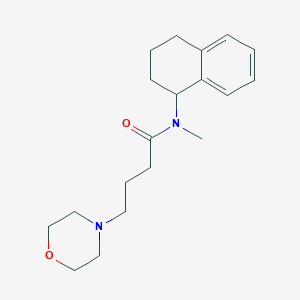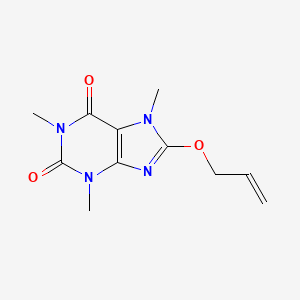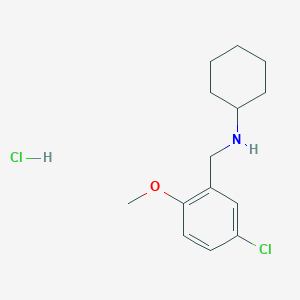![molecular formula C11H9Cl2NO3 B5371487 4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)
4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for pain relief. However, for the purposes of
作用機序
The mechanism of action of diclofenac involves the inhibition of COX enzymes. Specifically, diclofenac inhibits both COX-1 and COX-2 enzymes. COX-1 is responsible for the production of prostaglandins that protect the stomach lining and regulate blood clotting. COX-2 is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting both COX enzymes, diclofenac can reduce pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It can reduce inflammation and pain, as previously mentioned. It can also reduce fever by inhibiting the production of prostaglandins that regulate body temperature. Additionally, diclofenac can inhibit platelet aggregation, which can reduce the risk of blood clots.
実験室実験の利点と制限
One advantage of using diclofenac in lab experiments is its well-established mechanism of action. Its ability to inhibit COX enzymes has been extensively studied and is well-understood. Additionally, diclofenac is readily available and relatively inexpensive. However, one limitation of using diclofenac is its potential to interfere with other pathways that are regulated by prostaglandins. This can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on diclofenac. One area of interest is its potential as a cancer treatment. Some studies have suggested that diclofenac may have anti-cancer properties, possibly by inhibiting angiogenesis. Another area of interest is its potential as a treatment for Alzheimer's disease. Some studies have suggested that diclofenac may have neuroprotective effects and may reduce the risk of developing Alzheimer's disease. Finally, there is ongoing research into the development of diclofenac analogs that may have improved efficacy and reduced side effects.
合成法
The synthesis of 4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid involves several steps. The first step is the conversion of 2,3-dichlorophenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-3-methylbutanoic acid to form the corresponding amide. Finally, this amide is dehydrated to form the desired product.
科学的研究の応用
4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid has been used extensively in scientific research due to its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, diclofenac can reduce inflammation and pain.
特性
IUPAC Name |
(E)-4-(2,3-dichloroanilino)-2-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c1-6(11(16)17)5-9(15)14-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H,14,15)(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJCXVYLKRQYCY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=C(C(=CC=C1)Cl)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)




![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)
